(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine
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Overview
Description
(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is an organic compound that features both aromatic and sulfonylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine typically involves the reaction of 2,4-dimethylaniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonylamine group can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl)sulfonylamine
- (2-(Trifluoromethyl)phenyl)sulfonylamine
- (2,4-Dimethylphenyl)(phenyl)sulfonylamine
Uniqueness
(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is unique due to the presence of both 2,4-dimethylphenyl and 2-(trifluoromethyl)phenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various applications.
Properties
Molecular Formula |
C15H14F3NO2S |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c1-10-7-8-13(11(2)9-10)19-22(20,21)14-6-4-3-5-12(14)15(16,17)18/h3-9,19H,1-2H3 |
InChI Key |
SLYHBMXOUUJFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
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